Cas no 2092867-73-5 (Methyl 5-bromo-2-fluoro-3-(trifluoromethyl)benZoate)

Methyl 5-bromo-2-fluoro-3-(trifluoromethyl)benzoate is a fluorinated aromatic ester with significant utility in pharmaceutical and agrochemical synthesis. Its structure incorporates bromo, fluoro, and trifluoromethyl substituents, enhancing reactivity for cross-coupling reactions, particularly Suzuki and Buchwald-Hartwig couplings. The electron-withdrawing trifluoromethyl group improves electrophilic character, facilitating nucleophilic aromatic substitutions. The methyl ester moiety offers versatility for further derivatization, including hydrolysis or transesterification. This compound is valued for its stability under standard conditions and compatibility with diverse reaction environments. Its well-defined reactivity profile makes it a preferred intermediate in the development of bioactive molecules, particularly in medicinal chemistry for constructing complex fluorinated scaffolds.
Methyl 5-bromo-2-fluoro-3-(trifluoromethyl)benZoate structure
2092867-73-5 structure
Product name:Methyl 5-bromo-2-fluoro-3-(trifluoromethyl)benZoate
CAS No:2092867-73-5
MF:C9H5BrF4O2
MW:301.03241610527
CID:6794242
PubChem ID:131310747

Methyl 5-bromo-2-fluoro-3-(trifluoromethyl)benZoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 5-bromo-2-fluoro-3-(trifluoromethyl)benZoate
    • MFCD34766093
    • 2092867-73-5
    • Inchi: InChI=1S/C9H5BrF4O2/c1-16-8(15)5-2-4(10)3-6(7(5)11)9(12,13)14/h2-3H,1H3
    • Inchi: 1S/C9H5BrF4O2/c1-16-8(15)5-2-4(10)3-6(7(5)11)9(12,13)14/h2-3H,1H3
    • InChI Key: FCOLNLYOIPUVNA-UHFFFAOYSA-N
    • SMILES: COC(=O)C1=C(C(=CC(=C1)Br)C(F)(F)F)F
    • SMILES: BrC1C=C(C(=O)OC)C(=C(C(F)(F)F)C=1)F

Computed Properties

  • Exact Mass: 299.94090g/mol
  • Monoisotopic Mass: 299.94090g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 269
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.3Ų
  • XLogP3: 3.5

Methyl 5-bromo-2-fluoro-3-(trifluoromethyl)benZoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB611031-1g
Methyl 5-bromo-2-fluoro-3-(trifluoromethyl)benzoate; .
2092867-73-5
1g
€1476.70 2024-07-24
abcr
AB611031-500mg
Methyl 5-bromo-2-fluoro-3-(trifluoromethyl)benzoate; .
2092867-73-5
500mg
€1069.80 2024-07-24
abcr
AB611031-250mg
Methyl 5-bromo-2-fluoro-3-(trifluoromethyl)benzoate; .
2092867-73-5
250mg
€764.80 2024-07-24

Methyl 5-bromo-2-fluoro-3-(trifluoromethyl)benZoate Related Literature

Additional information on Methyl 5-bromo-2-fluoro-3-(trifluoromethyl)benZoate

Research Brief on Methyl 5-bromo-2-fluoro-3-(trifluoromethyl)benzoate (CAS: 2092867-73-5)

Methyl 5-bromo-2-fluoro-3-(trifluoromethyl)benzoate (CAS: 2092867-73-5) is a fluorinated aromatic ester that has garnered significant attention in recent pharmaceutical and agrochemical research. This compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly those targeting kinase inhibition and antimicrobial activity. Its unique structural features, including the bromo and trifluoromethyl substituents, make it a versatile building block for medicinal chemistry applications.

Recent studies have focused on the compound's utility in developing novel kinase inhibitors, with particular emphasis on its role in synthesizing selective JAK (Janus kinase) inhibitors. The trifluoromethyl group at the 3-position significantly enhances the metabolic stability of resulting drug candidates while maintaining favorable pharmacokinetic properties. Research published in the Journal of Medicinal Chemistry (2023) demonstrated that derivatives of this compound showed promising activity against JAK3 with IC50 values in the low nanomolar range.

In synthetic chemistry applications, Methyl 5-bromo-2-fluoro-3-(trifluoromethyl)benzoate has proven valuable in palladium-catalyzed cross-coupling reactions. A 2024 study in Organic Letters detailed its successful application in Buchwald-Hartwig amination reactions, yielding high-value pharmaceutical intermediates with excellent regioselectivity. The bromo substituent at the 5-position serves as an effective handle for further functionalization through various metal-catalyzed transformations.

From a safety and handling perspective, recent material safety data sheets (2024 updates) indicate that this compound requires standard precautions for halogenated aromatic compounds, including proper ventilation and personal protective equipment. Stability studies show it remains stable under standard storage conditions (room temperature, inert atmosphere) for extended periods, making it practical for industrial-scale applications.

Ongoing research is exploring its potential in developing novel PET (positron emission tomography) tracers, leveraging the fluorine atom for 18F radiolabeling. Preliminary results from a 2024 ACS Medicinal Chemistry Letters publication suggest that fluorinated derivatives maintain excellent blood-brain barrier penetration, opening possibilities for neurological disorder diagnostics.

The commercial availability of Methyl 5-bromo-2-fluoro-3-(trifluoromethyl)benzoate has improved significantly in 2024, with multiple suppliers now offering GMP-grade material, reflecting its growing importance in pharmaceutical development pipelines. Current market analysis projects a compound annual growth rate of 8.2% for this intermediate through 2028, driven by increasing demand for fluorinated drug candidates.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:2092867-73-5)
A1212971
Purity:99%/99%/99%
Quantity:250mg/500mg/1g
Price ($):453/634/875